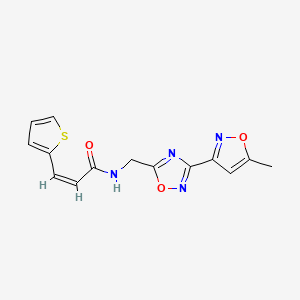

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound “(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex molecule featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety and a thiophene-acrylamide side chain.

Properties

IUPAC Name |

(Z)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-9-7-11(17-20-9)14-16-13(21-18-14)8-15-12(19)5-4-10-3-2-6-22-10/h2-7H,8H2,1H3,(H,15,19)/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOKLEVRSSCTOW-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action as reported in recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of isoxazole and oxadiazole rings, which are known to contribute to various biological activities. Its molecular formula is , and it has a molecular weight of approximately 342.36 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The mechanism of action is thought to involve the inhibition of biofilm formation and interference with bacterial transcription processes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines including L929 (fibroblast) and HepG2 (hepatocellular carcinoma). The results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others show a selective increase in cell viability, suggesting potential for therapeutic applications .

Table 2: Cytotoxicity Results

| Compound Name | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound D | L929 | 100 | 75 |

| Compound E | HepG2 | 50 | 120 |

| Compound F | L929 | 200 | 40 |

The biological activity of (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or modulate receptor activity through allosteric interactions. This interaction can lead to alterations in gene expression related to immune responses and apoptosis .

Case Studies

In one study involving a series of isoxazole derivatives, it was found that specific substitutions on the isoxazole ring enhanced the compounds' ability to modulate immune functions. For example, a derivative with a thiophene substitution showed increased immunosuppressive activity in vitro by inhibiting TNF-alpha production in human blood cultures .

Comparison with Similar Compounds

Structural Analogues: Thiadiazole vs. Oxadiazole Derivatives

The substitution of 1,3,4-thiadiazole with 1,2,4-oxadiazole in the target compound introduces distinct electronic and steric effects. For example:

- Melting point: 160°C; IR C=O stretch at 1606 cm⁻¹ .

- Target Compound :

- The 1,2,4-oxadiazole may improve solubility due to increased polarity from the oxygen atom, though this could reduce membrane permeability.

Table 1: Structural and Electronic Comparisons

Functional Group Variations: Acrylamide Derivatives

The thiophene-acrylamide moiety in the target compound is structurally analogous to derivatives in :

Table 2: Functional Group Impact on Bioactivity

Physicochemical and Spectroscopic Data

Key data from analogs highlight trends in stability and reactivity:

- Compound 8a (): N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide

- Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide IR C=O stretches at 1690 and 1638 cm⁻¹, indicating conjugated carbonyl systems.

Table 3: Spectroscopic Trends in Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.